molecular formula C26H42O3 B14476656 3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal CAS No. 66049-98-7

3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal

Cat. No.: B14476656
CAS No.: 66049-98-7
M. Wt: 402.6 g/mol
InChI Key: XDFJIDPTBIPKMV-UHFFFAOYSA-N
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Description

3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of a methoxy group and a hexadecyloxy group attached to a phenyl ring, which is further connected to a prop-2-enal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde and 1-bromohexadecane.

    Etherification: The 4-hydroxy group of 4-hydroxy-3-methoxybenzaldehyde is etherified with 1-bromohexadecane in the presence of a base such as potassium carbonate to form 4-(hexadecyloxy)-3-methoxybenzaldehyde.

    Aldol Condensation: The resulting aldehyde undergoes an aldol condensation with acetaldehyde in the presence of a base like sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and hexadecyloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enoic acid

    Reduction: 3-[4-(Hexadecyloxy)-3-methoxyphenyl]propan-1-ol

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: The parent compound, lacking the methoxy and hexadecyloxy groups.

    3-(4-Methoxyphenyl)prop-2-enal: Similar structure but without the hexadecyloxy group.

    4-(Hexadecyloxy)benzaldehyde: Lacks the prop-2-enal moiety.

Uniqueness

3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal is unique due to the presence of both methoxy and hexadecyloxy groups, which impart distinct chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

66049-98-7

Molecular Formula

C26H42O3

Molecular Weight

402.6 g/mol

IUPAC Name

3-(4-hexadecoxy-3-methoxyphenyl)prop-2-enal

InChI

InChI=1S/C26H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-29-25-20-19-24(18-17-21-27)23-26(25)28-2/h17-21,23H,3-16,22H2,1-2H3

InChI Key

XDFJIDPTBIPKMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C=CC=O)OC

Origin of Product

United States

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